N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazinyl}-4-oxobutanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide typically involves the reaction of 2,4-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by hydrazinolysis and subsequent acetylation with 2-methoxyphenoxyacetyl chloride . The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-4-hydrazino-4-oxobutanamide
- N-(2,4-dichlorophenyl)-4-oxobutanamide
Uniqueness
N-(2,4-dichlorophenyl)-4-{2-[(2-methoxyphenoxy)acetyl]hydrazino}-4-oxobutanamide is unique due to its specific structural features, such as the presence of the 2-methoxyphenoxyacetyl group, which may confer distinct biological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C19H19Cl2N3O5 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-4-[2-[2-(2-methoxyphenoxy)acetyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C19H19Cl2N3O5/c1-28-15-4-2-3-5-16(15)29-11-19(27)24-23-18(26)9-8-17(25)22-14-7-6-12(20)10-13(14)21/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,26)(H,24,27) |
InChI Key |
YSLQBOOUMDNRKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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